exemestane-17-O-glucuronide

Pharmacogenomics UGT2B17 deletion polymorphism Enzyme kinetics

Quantifying UGT2B17-mediated interindividual variability in exemestane metabolism requires a reference standard that exclusively captures this enzymatic pathway. Generic glucuronide conjugates cannot substitute for Exemestane-17-O-glucuronide, the only terminal biomarker formed predominantly by UGT2B17-an enzyme subject to a high-frequency deletion polymorphism (null genotype in ~72% of Asians). • Validated LC-MS/MS MRM transition (m/z 475 > 281) with linear range 0.2-15.0 ng/mL (r² >0.998). • 14- to 36-fold glucuronidation capacity difference between UGT2B17 genotype groups. • FDA UNII-validated (L742P1D49E); >95% HPLC purity; cold-chain shipping available.

Molecular Formula C26H34O8
Molecular Weight 474.5 g/mol
CAS No. 2268001-09-6
Cat. No. B15193216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexemestane-17-O-glucuronide
CAS2268001-09-6
Molecular FormulaC26H34O8
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CC(=C)C5=CC(=O)C=CC35C
InChIInChI=1S/C26H34O8/c1-12-10-14-15-4-5-18(33-24-21(30)19(28)20(29)22(34-24)23(31)32)26(15,3)9-7-16(14)25(2)8-6-13(27)11-17(12)25/h6,8,11,14-16,18-22,24,28-30H,1,4-5,7,9-10H2,2-3H3,(H,31,32)/t14-,15-,16-,18-,19-,20-,21+,22-,24+,25+,26-/m0/s1
InChIKeyXCZFLDRSNZFAQL-VPHACUKXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exemestane-17-O-glucuronide (CAS 2268001-09-6): Definitive Phase II Metabolite Reference Standard for Exemestane Pharmacokinetic and Pharmacogenetic Studies


Exemestane-17-O-glucuronide (Exe17-O-glu; C₂₆H₃₄O₈; MW 474.54) is the major inactive Phase II glucuronide conjugate of 17β-dihydroexemestane (17β-DHE), the active reduced metabolite of the steroidal aromatase inhibitor exemestane [1]. This compound serves as the terminal excretion product of a critical metabolic pathway: exemestane undergoes reduction to 17β-DHE (which retains anti-aromatase activity comparable to the parent drug), followed by UGT-mediated glucuronidation at the 17-O position to yield this conjugate, which is subsequently eliminated [2]. As an authenticated reference standard with validated FDA UNII L742P1D49E, it is essential for LC-MS/MS method development, therapeutic drug monitoring, and pharmacogenetic investigations of UGT2B17-mediated interindividual variability in exemestane metabolism [3].

Why Exemestane-17-O-glucuronide Cannot Be Substituted with Generic Glucuronide Conjugates or Parent Drug Metabolites


Generic substitution with structurally similar glucuronide conjugates or other exemestane metabolites is scientifically invalid due to the compound's unique enzymatic specificity and functional irreplaceability as a terminal biomarker. Exemestane-17-O-glucuronide is formed predominantly by UGT2B17, an enzyme subject to a high-frequency copy number variation (deletion polymorphism) that produces a 14-fold to 36-fold difference in glucuronidation capacity between genotype groups, with UGT2B17 null genotype occurring in approximately 72% of Asian populations [1]. No other exemestane metabolite—including 17β-DHE, 6-hydroxymethylexemestane, or cysteine conjugates—carries this UGT2B17-dependent formation signature, meaning that only this specific conjugate can serve as a probe for UGT2B17 functional status and as a validated pharmacogenetic biomarker [2]. Furthermore, the compound's distinct LC-MS/MS mass transition (m/z 475 > 281) and chromatographic behavior under validated bioanalytical conditions are compound-specific; substituting an unauthenticated or structurally analogous reference material would invalidate method accuracy, precision, and regulatory compliance in pharmacokinetic studies [3].

Quantitative Differentiation Evidence: Exemestane-17-O-glucuronide vs. Closest Analogs and In-Class Metabolites


UGT Isoform Specificity: 17-Fold Higher Catalytic Efficiency for UGT2B17 versus UGT1A4 in Exemestane-17-O-glucuronide Formation

In vitro glucuronidation assays using UGT-overexpressing cell homogenates demonstrate that UGT2B17 is the predominant enzyme catalyzing exemestane-17-O-glucuronide formation, exhibiting a 17-fold higher catalytic efficiency (Vmax/KM) compared with UGT1A4, the only other high-expression hepatic UGT showing measurable activity against 17β-dihydroexemestane [1]. This differential efficiency establishes UGT2B17 as the rate-limiting enzyme for this metabolic step, providing a mechanistic basis for the compound's use as a functional probe of UGT2B17 activity.

Pharmacogenomics UGT2B17 deletion polymorphism Enzyme kinetics

UGT2B17 Genotype-Dependent Glucuronidation Capacity: 14-Fold Reduction in Formation Rate and 36-Fold Reduction in Catalytic Efficiency in UGT2B17 Null Liver Microsomes

In a panel of 110 human liver microsome (HLM) specimens stratified by UGT2B17 genotype, the rate of exemestane-17-O-glucuronide formation was significantly decreased by 14-fold (P<0.001) in HLMs exhibiting the UGT2B17(*2/*2) homozygous deletion genotype compared with wild-type UGT2B17(*1/*1) HLMs. Additionally, a 36-fold lower Vmax/KM (P=0.023) was observed in UGT2B17(*2/*2) versus UGT2B17(*1/*1) HLMs [1]. A significant correlation (P<0.0001, R²=0.72) was observed between HLM exemestane-17-O-glucuronide formation and hepatic UGT2B17 mRNA expression, confirming genotype-phenotype concordance.

Human liver microsomes Pharmacogenetics UGT2B17 deletion

In Vivo Metabolic Fate: 29.0% of Active 17β-Dihydroexemestane Inactivated as Exemestane-17-O-glucuronide at 24 Hours Post-Dose in Human Pharmacokinetic Studies

In a validated LC-MS/MS pharmacokinetic study of breast cancer patients receiving exemestane 25 mg daily orally, analysis of a representative patient at steady state revealed that 20.7% of circulating exemestane was converted into the active metabolite 17β-dihydroexemestane, and 29.0% of this active metabolite was subsequently inactivated as exemestane-17-O-glucuronide (17β-dihydroexemestane-17-O-β-D-glucuronide) at 24 hours post-ingestion [1]. The assay demonstrated linear ranges of 0.2-15.0 ng/mL for the glucuronide conjugate with a coefficient of determination (r²) >0.998, precision (CV) ≤9.5%, and accuracy ranging from 92.0% to 103.2% [1].

Clinical pharmacokinetics Metabolic conversion ratio Therapeutic drug monitoring

Plasma Exposure in UGT2B17 Null Genotype: 29-Fold Reduction in Circulating Exemestane-17-O-glucuronide Levels in Clinical Cohorts

In a clinical study of 96 subjects receiving exemestane, plasma levels of exemestane-17-O-glucuronide (17β-DHE-Gluc) were decreased by 29-fold (P<0.0001) in subjects homozygous for the UGT2B17(*2/*2) null allele compared with subjects possessing the UGT2B17(*1/*1) wild-type genotype [1]. Genotype frequencies in an Asian metastatic breast cancer cohort (n=64) were reported as 72% for UGT2B17(*2/*2) null, 26% heterozygous, and 2% wild-type, underscoring the population-scale relevance of this biomarker [2].

Population pharmacokinetics UGT2B17 pharmacogenetics Biomarker stratification

Bioanalytical Validation: Validated LC-MS/MS Method with Defined Linear Range, Precision, and Accuracy for Exemestane-17-O-glucuronide Quantitation

A fully validated LC-MS/MS method for the simultaneous determination of exemestane, 17β-dihydroexemestane, and exemestane-17-O-glucuronide in human plasma has been established and published [1]. The method employs multiple reaction monitoring (MRM) with the specific mass transition m/z 475 > 281 for exemestane-17-O-glucuronide. Validation parameters include: linear range 0.2-15.0 ng/mL with r² >0.998; intra- and inter-day precision (CV) ≤9.5%; accuracy range 92.0-103.2%. The corresponding deuterated internal standard (17β-dihydroexemestane-17-O-β-D-glucuronide-d3, MRM m/z 478 > 284) provides robust matrix effect correction [1].

LC-MS/MS method validation Bioanalysis Reference standard

Exemestane-17-O-glucuronide: Validated Application Scenarios for Procurement and Research Deployment


Clinical Pharmacogenetic Stratification: UGT2B17 Genotype-Guided Exemestane Dosing Studies

Exemestane-17-O-glucuronide serves as the definitive plasma biomarker for UGT2B17 functional status in clinical pharmacogenetic studies. Given the 29-fold reduction in circulating glucuronide levels in UGT2B17 null individuals [1] and the 14- to 36-fold difference in glucuronidation capacity between genotype groups in human liver microsomes [2], this reference standard is essential for quantifying interindividual variability in exemestane metabolism. Procurement of authenticated material enables accurate stratification of patients by UGT2B17 activity, supporting prospective trials investigating whether UGT2B17 null patients (≈72% of Asians, ≈12% of Caucasians) require exemestane dose adjustment due to impaired inactivation of the active 17β-DHE metabolite.

Regulated Bioanalysis and Therapeutic Drug Monitoring (TDM) of Exemestane

The validated LC-MS/MS method for simultaneous quantitation of exemestane, 17β-DHE, and exemestane-17-O-glucuronide [1] provides a regulatory-ready framework for therapeutic drug monitoring in breast cancer patients. The compound's defined MRM transition (m/z 475 > 281) and validated linear range (0.2-15.0 ng/mL, r² >0.998) make it the required reference standard for any laboratory implementing this method. Procurement of the deuterated internal standard (17β-dihydroexemestane-17-O-β-D-glucuronide-d3) is equally critical for accurate matrix effect correction. Applications include: clinical TDM protocols, bioequivalence studies of generic exemestane formulations, and pharmacovigilance investigations of exposure-response relationships.

Drug Metabolism and Excretion Studies: Quantifying the Complete Exemestane Metabolic Fate

Exemestane-17-O-glucuronide is an indispensable analytical standard for comprehensive metabolic profiling of exemestane disposition. While cysteine conjugates predominate in urine (≈77% of urinary metabolites), exemestane-17-O-glucuronide is a major circulating metabolite in plasma, with levels comparable to cysteine conjugates [1]. Quantitation of this glucuronide is required to fully account for the 29.0% inactivation fraction of active 17β-DHE [2]. Procurement enables: (1) complete mass balance studies of exemestane elimination, (2) investigation of drug-drug interactions affecting UGT2B17-mediated glucuronidation, and (3) assessment of hepatic impairment effects on exemestane clearance via Phase II pathways.

UGT2B17 Enzyme Activity Assays and In Vitro Drug Interaction Screening

As the exclusive glucuronide product of UGT2B17-mediated conjugation of 17β-DHE, exemestane-17-O-glucuronide is the required reference standard for any in vitro assay quantifying UGT2B17 enzyme activity. The 17-fold higher catalytic efficiency of UGT2B17 versus UGT1A4 [1] establishes this compound as a highly selective probe for UGT2B17 function. Applications include: (1) screening of potential UGT2B17 inhibitors among co-administered drugs (e.g., NSAIDs, anticonvulsants), (2) recombinant UGT2B17 enzyme activity validation in drug metabolism contract research organizations, and (3) characterization of novel UGT2B17 genetic variants identified through pharmacogenomic sequencing.

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